2-Chloro-N4-methylpyrimidine-4,5-diamine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, was achieved from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride . Another study reported the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These methods could potentially be adapted for the synthesis of 2-Chloro-N4-methylpyrimidine-4,5-diamine by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR spectroscopy. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using X-ray crystallography, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding . Similarly, the molecular structure of another derivative, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using both experimental and theoretical techniques, showing good agreement between theoretical and experimental values .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitution, oxidation, and cyclization. The reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines . Another study described the one-pot sequential substitution of chlorides in 4,6-dichloro-2-methylthio-5-nitropyrimidine with secondary and primary amines, followed by oxidation and reduction steps to yield tetrasubstituted purines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted and analyzed using computational methods such as density functional theory (DFT). Quantum chemical calculations were performed on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine to determine its optimized geometry, NMR chemical shifts, and nonlinear optical parameters . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, including pharmaceuticals.
Scientific Research Applications
Synthesis of Anticancer Intermediates
The compound 2-Chloro-N4-methylpyrimidine-4,5-diamine is significant in the synthesis of intermediates for anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, a derivative, serves as a crucial intermediate in synthesizing the anticancer drug dasatinib. The synthesis involves steps like cyclization and chlorination, with the process optimized through orthogonal testing to achieve substantial yields Guo Lei-ming, 2012.
Cyclization Reactions
This compound also participates in complex cyclization reactions. For example, during the nitration of various substituted pyrimidines, cyclization occurs, resulting in the formation of derivatives like 4-Chloro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides. These reactions are crucial for creating complex chemical structures from simpler precursors N. N. Smolyar, A. B. Vasilechko, 2010.
Antiviral Activity Studies
In pharmaceutical research, compounds like 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are analogs of 2-Chloro-N4-methylpyrimidine-4,5-diamine, have been studied for their antiviral activity. Although showing poor activity against DNA viruses, certain derivatives significantly inhibited retrovirus replication in cell cultures, showcasing potential antiretroviral activity D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003.
Molecular Structure Investigations
The compound has been the subject of molecular structure and docking studies, highlighting its significance in the treatment of hypertension as a potential I 1 imidazoline receptor agonist. Advanced techniques like DFT, FT-IR, FT-Raman, and NMR are employed to understand its molecular structure and potential biological activities S. Aayisha, T. Renuga Devi, S. Janani, S. Muthu, M. Raja, S. Sevvanthi, 2019.
Purification Techniques
The study of purification techniques for similar compounds, like 2-Chloro-5-trichloromethylpyridine, an important intermediate for various medicines and pesticides, highlights the broader chemical significance of these compounds. Methods like extraction, distillation, and column chromatography have been explored to achieve high purity levels Su Li, 2005.
properties
IUPAC Name |
2-chloro-4-N-methylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJDQNGSRECJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428063 | |
Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N4-methylpyrimidine-4,5-diamine | |
CAS RN |
17587-95-0 | |
Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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